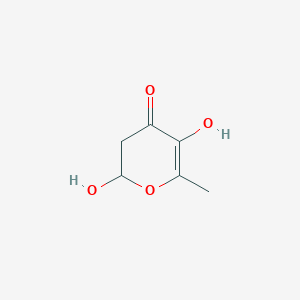

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.1253 g/mol . It is also known by other names such as 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one and 3-Hydroxy-2,3-dihydromaltol . This compound is a derivative of pyranone and is characterized by its dihydroxy and methyl functional groups.

準備方法

Synthetic Routes and Reaction Conditions

. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- has several scientific research applications:

作用機序

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- involves its ability to break DNA strands in a dose- and time-dependent manner . It is active at physiological pH levels (7.4 and 9.4) and contributes to the antioxidant properties of Maillard reaction intermediates . The compound’s unstable enol structure is key to its antioxidant activity .

類似化合物との比較

Similar Compounds

- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one

- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

- 3-Hydroxy-2,3-dihydromaltol

- 3,5-Dihydroxy-2,3-dihydro-6-methyl-4-pyran-4-one

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is unique due to its dual dihydroxy and methyl functional groups, which contribute to its distinct chemical properties and reactivity. Its ability to act as an antioxidant and induce DNA strand breaking sets it apart from other similar compounds .

生物活性

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- (commonly referred to as DDMP) is a compound of significant interest due to its biological activities, particularly its antioxidant properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₆H₈O₄

- Molecular Weight: 144.1253 g/mol

- CAS Registry Number: 28564-83-2

- IUPAC Name: 2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one

The compound features multiple hydroxyl groups that contribute to its reactivity and biological functions. Its structure allows it to participate in various biochemical pathways, notably in the Maillard reaction, which is crucial for its antioxidant properties.

Target Interaction

DDMP primarily interacts with DNA , inducing strand breaks in a dose- and time-dependent manner. This mechanism suggests potential applications in anticancer therapies due to its ability to disrupt DNA integrity in malignant cells.

Antioxidant Activity

The compound exhibits strong antioxidant activity by scavenging free radicals. The presence of hydroxyl groups enhances this activity significantly. Research indicates that the unstable enol structure of DDMP is a key factor in its antioxidant capabilities .

Biochemical Pathways

DDMP contributes to the antioxidant properties of Maillard reaction intermediates. It has been shown to scavenge various radicals such as:

- ABTS˙⁺ (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate))

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Galvinoxyl radical

These interactions suggest that DDMP may play a protective role against oxidative stress-related diseases .

Case Studies and Experimental Results

- Antioxidant Efficacy : A study demonstrated that derivatives of DDMP with protected hydroxyl groups showed decreased reducing abilities, emphasizing the importance of these groups for maintaining antioxidant activity .

- DNA Interaction Studies : In vitro experiments have confirmed that DDMP can effectively induce DNA strand breaks, providing insights into its potential as an anticancer agent.

- Comparative Analysis : When compared to similar compounds like 3-Hydroxy-2,3-dihydromaltol and 3,5-Dihydroxy-6-methyl-4H-pyran-4-one, DDMP's unique combination of dihydroxy and methyl groups enhances its reactivity and biological effects .

Applications in Medicine and Industry

Due to its biological activities:

- Pharmaceuticals : DDMP is being explored for its potential use in developing new anticancer drugs.

- Food Industry : It serves as a natural alternative to synthetic colorants and flavor enhancers due to its caramel-like flavor profile and solubility characteristics.

特性

IUPAC Name |

2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-6(9)4(7)2-5(8)10-3/h5,8-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIURKZVZWYELHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571852 |

Source

|

| Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148843-51-0 |

Source

|

| Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。